molecular formula C8H13NO3 B14659198 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- CAS No. 38360-29-1

4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl-

Cat. No.: B14659198
CAS No.: 38360-29-1
M. Wt: 171.19 g/mol
InChI Key: FBKVRPMIHXCYFX-UHFFFAOYSA-N
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Description

4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes an oxazinone ring fused with ethoxy and dimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method has been studied extensively and can be performed under conventional heating or microwave conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired oxazinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as oxone in nitromethane at elevated temperatures.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various substituted oxazinones and dihydro derivatives, which can be further utilized in different applications.

Scientific Research Applications

4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- involves its interaction with specific molecular targets. For instance, it acts as a substrate inhibitor for serine proteases like human leukocyte elastase . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrates. This inhibition can help in reducing tissue damage and inflammation associated with various diseases.

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzoxazin-4-ones: These compounds share a similar oxazinone ring structure but differ in their substituents and overall reactivity.

    Quinazolin-4-ones: Another class of heterocyclic compounds with similar biological activities but distinct structural features.

Uniqueness

4H-1,3-Oxazin-4-one, 2-ethoxy-2,3-dihydro-2,6-dimethyl- is unique due to its specific combination of ethoxy and dimethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes.

Properties

CAS No.

38360-29-1

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-ethoxy-2,6-dimethyl-3H-1,3-oxazin-4-one

InChI

InChI=1S/C8H13NO3/c1-4-11-8(3)9-7(10)5-6(2)12-8/h5H,4H2,1-3H3,(H,9,10)

InChI Key

FBKVRPMIHXCYFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(NC(=O)C=C(O1)C)C

Origin of Product

United States

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